Methyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable scaffold in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methylimidazo[1,2-a]pyrazine with methyl 8-methoxy-3-carboxylate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield of the product, making it suitable for large-scale applications in pharmaceuticals and other industries .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Methyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-3-methylpyrazine: Known for its use in flavor and fragrance industries.
2-Methoxy-3-isopropylpyrazine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Methyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate stands out due to its unique imidazo[1,2-a]pyrazine scaffold, which imparts distinct biological activities and makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H11N3O3 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
methyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C10H11N3O3/c1-6-7(10(14)16-3)13-5-4-11-9(15-2)8(13)12-6/h4-5H,1-3H3 |
InChI Key |
VYISTMRKQPSAPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CN=C(C2=N1)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.